molecular formula C12H16N2O2 B6629291 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide

3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide

Cat. No. B6629291
M. Wt: 220.27 g/mol
InChI Key: SAWHRZXBAVOLSA-UHFFFAOYSA-N
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Description

3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinamide riboside (NR) family and is known to play a vital role in various biological processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide involves its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a vital role in various biological processes, including energy metabolism, DNA repair, and gene expression. By increasing NAD+ levels, 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide activates various enzymes that are involved in cellular metabolism and energy production.
Biochemical and Physiological Effects:
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation. It is also being studied for its potential anti-aging and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide in lab experiments is its ability to activate the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is that it can be expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for research on 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide. One potential area of research is its potential application in the treatment of metabolic disorders such as obesity and type 2 diabetes. It is also being studied for its potential anti-aging and neuroprotective properties. Further research is needed to fully understand the mechanism of action and the potential benefits of this compound in various scientific research areas.
Conclusion:
In conclusion, 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It has various potential applications in different scientific research areas, including metabolic disorders, anti-aging, and neuroprotection. Further research is needed to fully understand the mechanism of action and the potential benefits of this compound.

Synthesis Methods

The synthesis of 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide involves the reaction of 3-hydroxypyridine-4-carboxylic acid with 1-methylcyclobutanemethanamine. The reaction is carried out under controlled conditions, and the final product is obtained through purification and isolation processes.

Scientific Research Applications

3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide has been extensively studied for its potential application in various scientific research areas. It is known to activate the nicotinamide adenine dinucleotide (NAD+) pathway, which plays a crucial role in cellular metabolism and energy production. This compound has been shown to improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation. It is also being studied for its potential anti-aging and neuroprotective properties.

properties

IUPAC Name

3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(4-2-5-12)8-14-11(16)9-3-6-13-7-10(9)15/h3,6-7,15H,2,4-5,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWHRZXBAVOLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CNC(=O)C2=C(C=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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